molecular formula C7H10ClFO2S B6177432 6-fluorospiro[3.3]heptane-2-sulfonyl chloride CAS No. 2715119-93-8

6-fluorospiro[3.3]heptane-2-sulfonyl chloride

Cat. No.: B6177432
CAS No.: 2715119-93-8
M. Wt: 212.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluorospiro[3.3]heptane-2-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClFO2S and a molecular weight of 212.67 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

CAS No.

2715119-93-8

Molecular Formula

C7H10ClFO2S

Molecular Weight

212.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[3.3]heptane-2-sulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent and a sulfonyl chloride reagent. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful handling of reagents and the use of purification techniques such as distillation or recrystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

6-fluorospiro[3.3]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonyl fluorides, and sulfonic acids .

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The fluorine atom in the spirocyclic structure can also participate in interactions with molecular targets, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 6-chlorospiro[3.3]heptane-2-sulfonyl chloride
  • 6-bromospiro[3.3]heptane-2-sulfonyl chloride
  • 6-iodospiro[3.3]heptane-2-sulfonyl chloride

Uniqueness

6-fluorospiro[3.3]heptane-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.